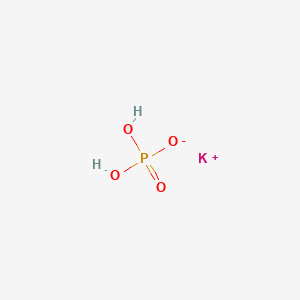
potassium;dihydrogen phosphate
Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04222990
Procedure details


The monocalcium phosphate solid was then reacted with a stoichiometric amount of potassium sulfate in aqueous solution to form KH2PO4 and calcium sulfate. The calcium sulfate precipitate is separated by filtration and recovered. The solution or filtrate from this filtration is subjected to evaporation for the precipitation of potassium dihydrogen phosphate which is then recovered by filtration.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
monocalcium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04222990
Procedure details


The monocalcium phosphate solid was then reacted with a stoichiometric amount of potassium sulfate in aqueous solution to form KH2PO4 and calcium sulfate. The calcium sulfate precipitate is separated by filtration and recovered. The solution or filtrate from this filtration is subjected to evaporation for the precipitation of potassium dihydrogen phosphate which is then recovered by filtration.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
KH2PO4

Name
calcium sulfate
Identifiers


|
REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ca+2:6] |f:0.1,2.3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
monocalcium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
KH2PO4
|
|
Type
|
product
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
|
Name
|
calcium sulfate
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
